3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
CAS No.:
Cat. No.: VC16389785
Molecular Formula: C12H10ClF3N2O2S2
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClF3N2O2S2 |
|---|---|
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | 3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
| Standard InChI | InChI=1S/C12H10ClF3N2O2S2/c13-8-2-1-6(3-7(8)12(14,15)16)18-9-4-22(19,20)5-10(9)21-11(18)17/h1-3,9-10,17H,4-5H2 |
| Standard InChI Key | DZUKJIDOTIRZAD-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=N)N2C3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d]13thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound featuring a thieno-thiazole core structure. This compound is of interest in medicinal chemistry due to its potential biological activity and lipophilicity, enhanced by the presence of a trifluoromethyl group. The trifluoromethyl group is known to increase the biological activity and lipophilicity of compounds, making them more effective in drug development.
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multiple steps, including nucleophilic substitutions and oxidation reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, along with bases such as potassium carbonate to facilitate reactions. Purification techniques, such as flash chromatography, are employed to isolate the desired product from by-products.
Potential Applications in Drug Discovery
Compounds featuring trifluoromethyl groups and complex heterocyclic structures are promising candidates for drug discovery. They can interact with specific biological targets, such as enzymes or receptors, potentially leading to therapeutic effects. The unique structure of 3-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d] thiazol-2(3H)-imine 5,5-dioxide positions it as a potential candidate for further research in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume